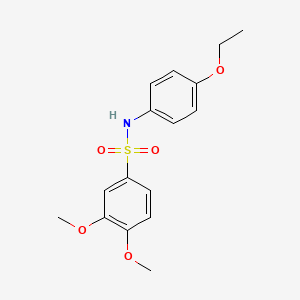

N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

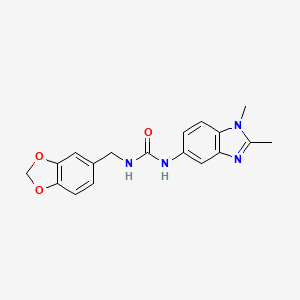

説明

“N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It seems to share some structural similarities with compounds like Phenacetin and N-(4-Ethoxyphenyl)-3-hydroxybutanamide , which are known for their analgesic properties .

Synthesis Analysis

While specific synthesis methods for “N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide” were not found, related compounds such as Phenacetin and N-(4-Ethoxyphenyl)-3-hydroxybutanamide have been synthesized through various methods . For instance, Phenacetin can be synthesized via the Williamson ether synthesis .

科学的研究の応用

- Phenacetin Derivative : N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a derivative of phenacetin . Phenacetin was once used as an antipyretic and analgesic but has declined in use due to liver-related adverse effects . Researchers explore modifications of this compound to improve its safety profile and efficacy.

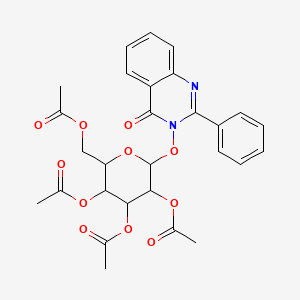

- Semi-Synthesis of Taxol and Taxotere : N-(4-ethoxyphenyl)-2-azetidinone derivatives play a central role in the semi-synthesis of novel anticancer agents like Taxol and Taxotere . Investigating their potential as cytotoxic agents or synergistic components in cancer therapies is essential.

- Amide-NH Protection : The compound’s N-(4-ethoxyphenyl) group can be selectively removed using ceric ammonium nitrate . Researchers study its use as a protective group for amide-NH in synthetic pathways, especially in β-lactam antibiotics.

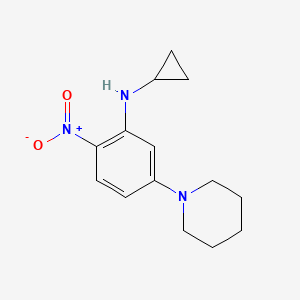

- Schiff Base Ligands : Incorporating metals into Schiff base ligands coordinated via bonding enhances biological activities . Researchers explore metal complexes of N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide for potential therapeutic applications.

- Staudinger Reaction : The compound is synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Researchers optimize reaction conditions to achieve high yields of N-(4-ethoxyphenyl)-2-azetidinones.

- Oxidative Cleavage Mechanism : Investigating the oxidative removal of the p-ethoxyphenyl group sheds light on the underlying mechanism . Understanding this process contributes to broader knowledge in chemical biology.

Medicinal Chemistry and Drug Development

Anticancer Research

Protective Group Chemistry

Metal Complexes and Chelation Effects

Organic Synthesis and Reaction Optimization

Chemical Biology and Mechanism Studies

特性

IUPAC Name |

N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-4-22-13-7-5-12(6-8-13)17-23(18,19)14-9-10-15(20-2)16(11-14)21-3/h5-11,17H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBFBGPLHYVMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)

![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)

![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)

![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)

![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)

![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)